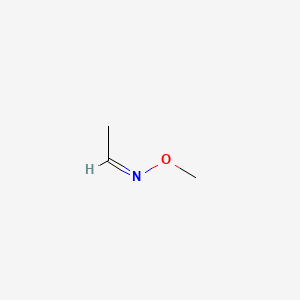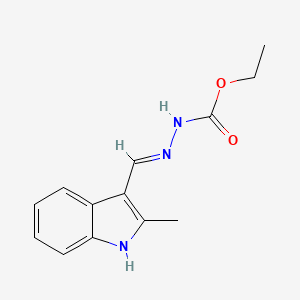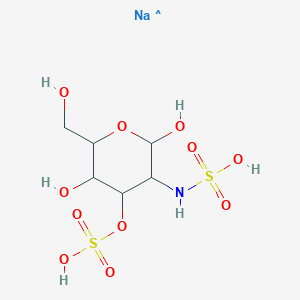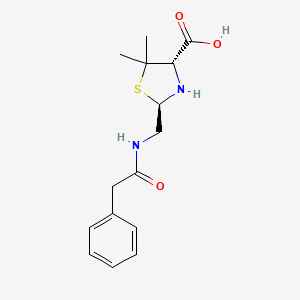
P-TOLUNITRILE-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The efficient synthesis of P-Tolunitrile by liquid phase ammoxidation of p-xylene over silica-supported catalysts without solvent showcases innovative approaches to producing this compound directly under optimal conditions, achieving high yields and selectivity (Yulong, 2006)(Yulong, 2006).
Molecular Structure Analysis
Studies on α-Bromo-p-tolunitrile reveal detailed insights into the molecular structure and vibrational spectra, emphasizing the stability of the molecule and intramolecular charge transfer, which are pivotal for understanding P-TOLUNITRILE-D7's characteristics (Janaki et al., 2013)(Janaki, Balachandran, & Lakshmi, 2013).
Chemical Reactions and Properties
The lithiation of tolunitriles presents a versatile pathway to synthetically useful organometallic reagents, demonstrating the reactive nature of P-Tolunitrile derivatives and their potential in various chemical reactions (Kaiser & Petty, 1976)(Kaiser & Petty, 1976).
Physical Properties Analysis
Investigations into the synthesis and structural characterization of P-Tolunitrile derivatives, like the study on 3- and 4-pyridylacetonitriles, offer a comprehensive view of their physical properties, including vibrational modes and thermodynamic parameters, essential for understanding P-TOLUNITRILE-D7's behavior (Reddy et al., 2019)(Reddy, Prashanth, Prasanna, & Reddy, 2019).
Chemical Properties Analysis
The reactivity and chemical properties of P-Tolunitrile derivatives are further elucidated through studies on metal complexes, revealing insights into their bonding, electronic properties, and antimicrobial activity, providing a broader understanding of P-TOLUNITRILE-D7's chemical nature (Mohamed et al., 2015)(Mohamed, Shaaban, Farag, Zoghaib, & Afifi, 2015).
科学的研究の応用
Synthesis and Chemical Reactions
P-tolunitrile, a cyanobenzene derivative, is significant in organic synthesis and chemical reactions. It has been studied for its efficient synthesis through liquid phase ammoxidation of p-xylene, offering a solvent-free, one-pot procedure with high selectivity and yield under optimized conditions (Yulong, 2006). The synthesis of p-tolunitrile also explores the selective ammoxidation of methylbenzyl chlorides, showing significant advantages in terms of reaction conditions and selectivity towards mono-nitriles (Xie et al., 2010). These methods provide new pathways for preparing alkylbenzonitriles and other aromatic nitriles, highlighting the chemical versatility of p-tolunitrile in synthetic organic chemistry.
Spectroscopy and Molecular Analysis
The pulsed field ionisation—ZEKE photoelectron spectroscopy applied to p-tolunitrile has shed light on its electronic structure, revealing well-resolved anharmonic structures attributed to internal rotational motion of the methyl group in the cation (Suzuki et al., 2005). Furthermore, the vibronic spectroscopy of jet-cooled p-cyanobenzyl radical, generated from p-tolunitrile, has been used to analyze vibrational mode frequencies in the ground electronic state, facilitating a deeper understanding of the molecular dynamics and electronic transitions (Lee & Ahn, 2000).
Photocatalysis and Chemical Transformations
P-tolunitrile has been used as a substrate in studies exploring the selective oxygenation of ring-substituted toluenes with electron-withdrawing substituents. This process, facilitated by photocatalysis under specific conditions, yields corresponding aldehydes, demonstrating the role of p-tolunitrile in photocatalytic applications and the potential for selective chemical transformations (Ohkubo et al., 2003).
Theoretical and Computational Studies
Theoretical investigations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been applied to p-tolunitrile to study its molecular structure, vibrational spectra, and hyperconjugative interactions. These studies provide insights into the conformational stability and electronic properties of p-tolunitrile, aiding in the understanding of its behavior in various chemical contexts (Janaki et al., 2013).
Safety And Hazards
P-Tolunitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard45. It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation45. It is advised to handle it with care, wearing protective gloves, clothing, and eye/face protection45.
将来の方向性
I couldn’t find specific information on the future directions of P-TOLUNITRILE-D7 in the data I retrieved.
Please note that this information is based on the data I retrieved and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
特性
CAS番号 |
1219804-01-9 |
|---|---|
製品名 |
P-TOLUNITRILE-D7 |
分子式 |
C8D7N |
分子量 |
124.19 |
同義語 |
P-TOLUNITRILE-D7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)
